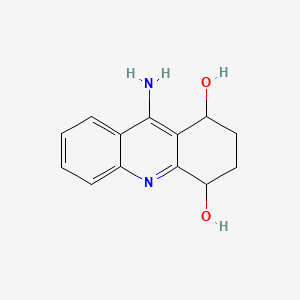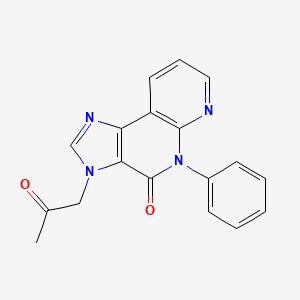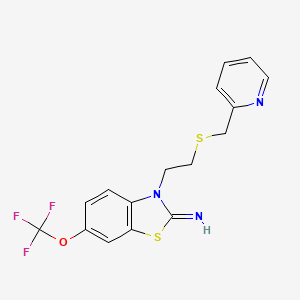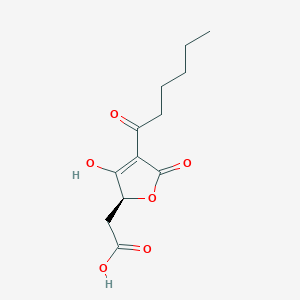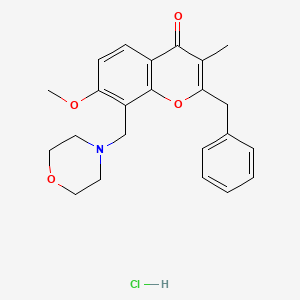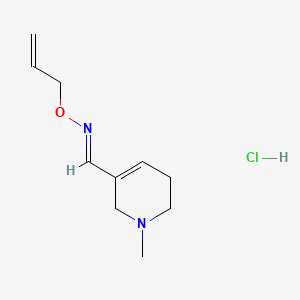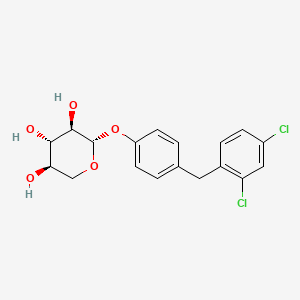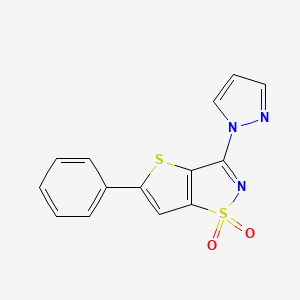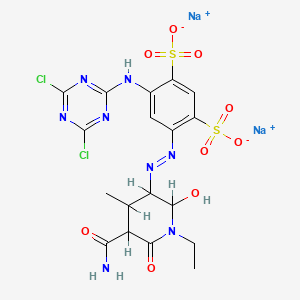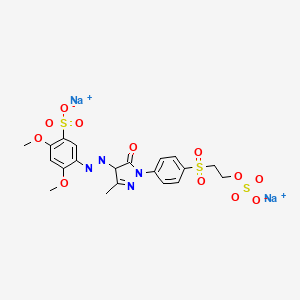
5-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-2,4-dimethoxybenzenesulphonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 287-725-8, also known as alkanes, C10-13, chloro, is a group of chlorinated paraffins. These compounds are characterized by their carbon chain lengths, which range from 10 to 13 carbon atoms, and the presence of chlorine atoms attached to the carbon chain. Chlorinated paraffins are widely used in various industrial applications due to their flame retardant properties, plasticizing effects, and chemical stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorinated paraffins are typically synthesized through the chlorination of n-paraffins. The process involves the reaction of n-paraffins with chlorine gas in the presence of ultraviolet light or a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired degree of chlorination. The reaction can be represented as follows:
CnH2n+2+Cl2→CnH2n+2−xClx+HCl
where ( n ) represents the number of carbon atoms in the paraffin, and ( x ) represents the number of chlorine atoms introduced .
Industrial Production Methods
In industrial settings, the production of chlorinated paraffins involves large-scale chlorination reactors. The process begins with the purification of n-paraffins, followed by their chlorination in a continuous or batch process. The degree of chlorination is monitored and controlled to produce chlorinated paraffins with specific properties. The final product is then purified and stabilized to prevent degradation during storage and use .
Analyse Des Réactions Chimiques
Types of Reactions
Chlorinated paraffins undergo various chemical reactions, including:
Oxidation: Chlorinated paraffins can be oxidized to form chlorinated alcohols, aldehydes, and acids.
Reduction: Reduction reactions can remove chlorine atoms, converting chlorinated paraffins back to their parent hydrocarbons.
Substitution: Chlorine atoms in chlorinated paraffins can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used to remove chlorine atoms.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Chlorinated alcohols, aldehydes, and acids.
Reduction: Parent hydrocarbons.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
Chlorinated paraffins have a wide range of applications in scientific research and industry:
Chemistry: Used as intermediates in the synthesis of other chemicals and as solvents in various reactions.
Biology: Studied for their effects on biological systems, including their potential toxicity and environmental impact.
Medicine: Investigated for their potential use in drug delivery systems and as antimicrobial agents.
Industry: Widely used as flame retardants, plasticizers, and lubricants in various industrial applications
Mécanisme D'action
The mechanism of action of chlorinated paraffins involves their interaction with biological membranes and proteins. Chlorinated paraffins can disrupt cell membranes, leading to cell lysis and death. They can also interact with enzymes and other proteins, inhibiting their activity and leading to various toxic effects. The exact molecular targets and pathways involved in these interactions are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alkanes, C14-17, chloro: Similar to alkanes, C10-13, chloro, but with longer carbon chain lengths.
Alkanes, C18-20, chloro: Even longer carbon chain lengths, leading to different physical and chemical properties.
Polychlorinated biphenyls (PCBs): Structurally different but share some similar properties, such as chemical stability and toxicity
Uniqueness
Chlorinated paraffins, particularly those with carbon chain lengths of 10 to 13, are unique due to their balance of chemical stability, flame retardant properties, and plasticizing effects. This makes them highly versatile and valuable in various industrial applications .
Propriétés
Numéro CAS |
85567-13-1 |
|---|---|
Formule moléculaire |
C20H20N4Na2O12S3 |
Poids moléculaire |
650.6 g/mol |
Nom IUPAC |
disodium;2,4-dimethoxy-5-[[3-methyl-5-oxo-1-[4-(2-sulfonatooxyethylsulfonyl)phenyl]-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C20H22N4O12S3.2Na/c1-12-19(22-21-15-10-18(38(28,29)30)17(35-3)11-16(15)34-2)20(25)24(23-12)13-4-6-14(7-5-13)37(26,27)9-8-36-39(31,32)33;;/h4-7,10-11,19H,8-9H2,1-3H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
Clé InChI |
JWQRGQGNTNAGPH-UHFFFAOYSA-L |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2OC)OC)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


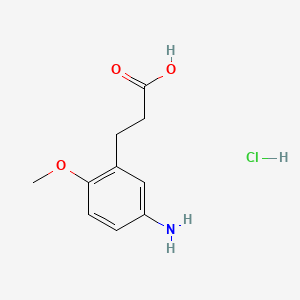
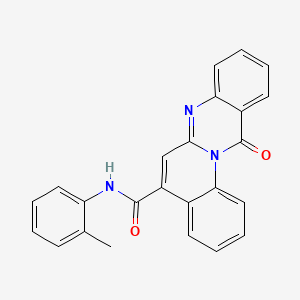
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)
